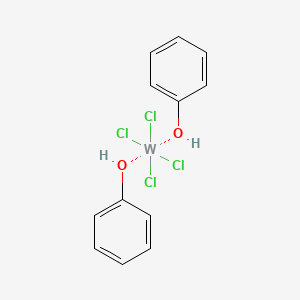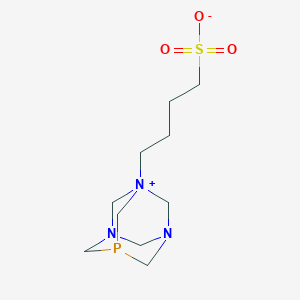![molecular formula C11H19NO5 B6295261 (2R,3S)-1-[(t-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid CAS No. 2165699-77-2](/img/structure/B6295261.png)
(2R,3S)-1-[(t-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2R,3S)-1-[(t-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid” is a chemical compound. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is introduced into a molecule to obtain chemoselectivity in a subsequent chemical reaction .
Synthesis Analysis
Tertiary butyl esters, such as the Boc group in this compound, find large applications in synthetic organic chemistry . A method for the direct introduction of the Boc group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The Boc group in this compound has the formula C5H9O2 . It is a protecting group used in organic synthesis . The exact 3D arrangement of atoms in a molecule is referred to as its absolute configuration .Chemical Reactions Analysis
The Boc group is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Computational Studies
The compound (2R,3S)-1-[(t-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid has been utilized in studies focusing on crystal structures and computational analysis. For instance, the crystal structure and stereochemistry of related compounds have been investigated, providing insights into their molecular conformations and interactions (Jing Yuan et al., 2010). Additionally, computational studies have explored the electronic properties and reactivity parameters of these compounds, contributing to our understanding of their chemical behavior (R. M. Jagtap et al., 2016).
Synthesis and Stereochemical Analysis
This compound has been a subject of research in synthesis and stereochemical analysis. Studies have focused on developing methods for the quantitative determination of the enantiomeric purity of similar proline derivatives, which are important building blocks in organic synthesis. These methods include enantioselective chromatography and spectroscopy techniques, essential for analyzing the chiral purity of these compounds (Y. Xiang & G. Sluggett, 2010).
Application in Organic Synthesis
The compound and its derivatives are used extensively in organic synthesis. For instance, they serve as intermediates in the synthesis of various amino acid derivatives and are employed in catalytic reactions such as carbonylation. These applications underscore their importance as versatile building blocks in the preparation of a wide range of organic molecules (Xiao‐Feng Wu & H. Neumann, 2012).
Biotechnological Applications
Biotechnological applications of similar carboxylic acids have been explored, particularly in the context of green chemistry and renewable resources. These compounds are used as educts for the chemical synthesis of various bioactive molecules, highlighting the potential of biotechnologically produced acids in sustainable organic synthesis (A. Aurich et al., 2012).
Zukünftige Richtungen
The development of more efficient, versatile, and sustainable methods for the synthesis of compounds like “(2R,3S)-1-[(t-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid” is a promising area of research . The use of flow microreactor systems represents a significant advancement in this field .
Wirkmechanismus
Target of Action
The tert-butoxycarbonyl (t-boc) group, a significant component of this compound, is known to act as aprotecting group . A protecting group is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Mode of Action
The t-Boc group in the compound serves as a protecting group, which shields reactive sites in a molecule while a chemical reaction occurs at a different reactive site . The t-Boc group can be added to various organic compounds, enhancing their stability and reactivity .
Biochemical Pathways
The t-boc group’s unique reactivity pattern is highlighted by its characteristic applications, including its relevance in nature and its implication in biosynthetic and biodegradation pathways .
Pharmacokinetics
The presence of the t-boc group can influence these properties by altering the compound’s stability and reactivity .
Result of Action
The introduction of the t-boc group into a molecule can lead to chemoselectivity in a subsequent chemical reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency and versatility of introducing the t-Boc group into various organic compounds have been enhanced using flow microreactor systems .
Eigenschaften
IUPAC Name |
(2R,3S)-3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(16-4)8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHHOIMTQSCHFE-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione, 98%, (99% ee)](/img/structure/B6295206.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea, 98%, (99% ee)](/img/structure/B6295213.png)
![(2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295215.png)



![(R)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295233.png)
![(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295235.png)
![(2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295253.png)
![1'-t-Butyl 6a-methyl hexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-1',6a-dicarboxylate](/img/structure/B6295274.png)
